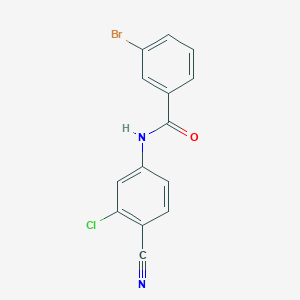

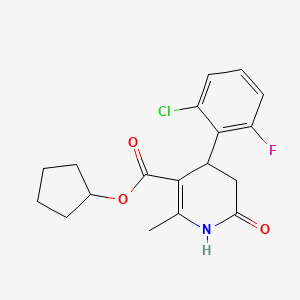

3-bromo-N-(3-chloro-4-cyanophenyl)benzamide

説明

"3-bromo-N-(3-chloro-4-cyanophenyl)benzamide" is a chemical compound of interest in various fields of chemistry and materials science. This compound is part of a broader class of benzamides that are often studied for their unique structural and chemical properties.

Synthesis Analysis

Synthesis of benzamide derivatives, similar to "this compound", typically involves multi-step chemical reactions. These processes often include the condensation of aniline derivatives with benzoyl chloride in aqueous or non-aqueous media, followed by various functionalization reactions (Abbasi et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry. These compounds often exhibit interesting structural features, such as specific dihedral angles between benzene rings and the presence of intramolecular hydrogen bonds (Saeed et al., 2010).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including S-cyclization and reactions with different alkyl halides. These reactions are crucial for creating diverse molecular structures with potential applications in medicinal chemistry and materials science (Saeed & Wong, 2012).

Physical Properties Analysis

The physical properties of benzamide derivatives are influenced by their molecular structure. Properties like melting points, solubility, and crystalline structure can be determined using various analytical techniques. The presence of halogen atoms in the benzamide structure often plays a significant role in defining these physical properties (Rajput, Chernyshev, & Biradha, 2010).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as reactivity and stability, are influenced by the presence of functional groups like bromo, chloro, and cyano. Studies often focus on understanding the interaction of these compounds with other chemical entities and their potential role in forming complex molecular architectures (Mondal, Shukla, Biswas, & Chopra, 2018).

科学的研究の応用

Porous Material Assembly

Research by Rajput et al. (2010) has demonstrated that halogen derivatives, including bromo compounds similar to 3-bromo-N-(3-chloro-4-cyanophenyl)benzamide, can form triple helical columns through N-H...O hydrogen bonds. These structures have shown the capability to assemble into porous materials when interacting via halogen-halogen interactions, highlighting their potential application in materials science, particularly in the development of novel porous materials for various technological applications (Rajput, Chernyshev, & Biradha, 2010).

Antipathogenic Activity

Limban et al. (2011) investigated the antipathogenic properties of thiourea derivatives, including bromo-substituted compounds. These derivatives exhibited significant antimicrobial activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. The presence of halogen atoms, such as bromine, in these compounds was correlated with their enhanced anti-pathogenic effects, suggesting potential applications in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Intermolecular Interactions and Crystal Packing

Saeed et al. (2020) studied the intermolecular interactions and crystal packing of antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide. The study highlighted the importance of hydrogen bonding and π-interactions in stabilizing the crystal structures of these compounds. Such insights are crucial for understanding the solid-state chemistry of bromo-substituted benzamides, paving the way for their application in designing compounds with desired physical properties (Saeed et al., 2020).

Crystal Structure Analysis

Research by Saeed et al. (2010) on N-{[(4-bromophenyl)amino]carbonothioyl}benzamide provided detailed insights into the crystal structure of bromo-substituted benzamides. Their findings on the intramolecular hydrogen bonding and mass fragmentation patterns contribute to a deeper understanding of the structural characteristics of these compounds, which could be vital for their application in pharmaceutical and materials science (Saeed, Rashid, Bhatti, & Jones, 2010).

将来の方向性

特性

IUPAC Name |

3-bromo-N-(3-chloro-4-cyanophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2O/c15-11-3-1-2-9(6-11)14(19)18-12-5-4-10(8-17)13(16)7-12/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJFCZKSANVYJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=C(C=C2)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001260368 | |

| Record name | 3-Bromo-N-(3-chloro-4-cyanophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001260368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

349401-85-0 | |

| Record name | 3-Bromo-N-(3-chloro-4-cyanophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349401-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-(3-chloro-4-cyanophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001260368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5602664.png)

![2-[(3-bromo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5602698.png)

![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5602703.png)

![6-tert-butyl-4-[(2-iodobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5602707.png)

![2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5602713.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5602721.png)

![4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5602728.png)

![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5602729.png)

![4-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5602750.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5602754.png)